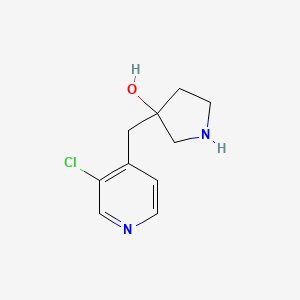

3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol

Description

3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a chloropyridine substituent. Its molecular formula is C₁₀H₁₁ClN₂O (inferred from structural analysis), and it has been cataloged by suppliers such as CymitQuimica, though it is currently listed as discontinued . The compound’s structural motifs—pyrrolidine and chloropyridine—are common in bioactive molecules, suggesting utility as an intermediate or pharmacophore.

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

3-[(3-chloropyridin-4-yl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C10H13ClN2O/c11-9-6-12-3-1-8(9)5-10(14)2-4-13-7-10/h1,3,6,13-14H,2,4-5,7H2 |

InChI Key |

IWFCYESYYJZLLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CC2=C(C=NC=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloropyridine and pyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 3-((3-Chloropyridin-4-yl)methyl)pyrrolidin-3-ol and its analogs:

Key Differences and Implications

Heterocyclic Core Variations

- Chloropyridine vs. Chloropyrimidine: The target compound’s 3-chloropyridine group (electron-deficient aromatic ring) contrasts with the 6-chloropyrimidine in (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol .

- Pyridine vs. Phenyl : 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol substitutes the pyridine with a chloro-methoxyphenyl group, increasing hydrophobicity and altering π-π stacking interactions.

Functional Group Modifications

- Ether vs. Methyl Linkage: 3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol replaces the chloropyridylmethyl group with a fluorophenoxymethyl chain. The ether oxygen introduces polarity, while fluorine’s electronegativity may improve metabolic stability.

- Salt Form : 3-(1H-1,2,3-Triazol-4-yl)pyrrolidin-3-ol dihydrochloride exists as a salt, enhancing aqueous solubility compared to the neutral target compound.

Stereochemical Considerations

- The (R)-enantiomer of 1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol highlights the role of stereochemistry in bioactivity, as enantiomers often exhibit divergent pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.